N-(cyclopropylmethyl)-6-hydrazinylpyridine-3-carboxamide
Description
Properties
IUPAC Name |
N-(cyclopropylmethyl)-6-hydrazinylpyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O/c11-14-9-4-3-8(6-12-9)10(15)13-5-7-1-2-7/h3-4,6-7H,1-2,5,11H2,(H,12,14)(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIPFGYFTPGVCCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC(=O)C2=CN=C(C=C2)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Alkylation of Hydrazinylpyridine Derivatives
One of the most common routes involves the reductive alkylation of hydrazinylpyridine intermediates with cyclopropylmethyl electrophiles. This approach typically proceeds via:
- Preparation of 6-hydrazinylpyridine-3-carboxamide as a core intermediate.
- Reaction with cyclopropylmethyl halides or derivatives to introduce the cyclopropylmethyl group.
Hydrazinylpyridine-3-carboxamide + Cyclopropylmethyl halide → N-(cyclopropylmethyl)-6-hydrazinylpyridine-3-carboxamide
- Solvent: Ethanol, methanol, or acetonitrile
- Catalyst: Base such as potassium carbonate or sodium hydride
- Reducing agent: Sodium cyanoborohydride or sodium triacetoxyborohydride
- Temperature: Room temperature to mild heating (~25–50°C)
- Straightforward and scalable
- High selectivity for N-alkylation
- Potential for over-alkylation
- Requires purification to remove unreacted starting materials
Cyclopropylmethylation via Nucleophilic Substitution
Another approach involves direct nucleophilic substitution using cyclopropylmethyl derivatives:
- Preparation of cyclopropylmethyl halides or sulfonates as electrophiles.
- Reaction with pyridine-3-carboxamide derivatives bearing nucleophilic sites (e.g., hydrazine groups).
Pyridine-3-carboxamide derivative + Cyclopropylmethyl halide → N-(cyclopropylmethyl)-pyridine derivative
- Solvent: DMF or DMSO
- Base: Potassium carbonate or cesium carbonate
- Temperature: Elevated (~50–80°C)
- Synthesis of cyclopropylmethyl halides involves cyclopropylmethyl chloride or bromide preparation via cyclopropylmethylation of suitable precursors.
Research Findings and Data Tables
| Method | Starting Materials | Reaction Conditions | Yield | Remarks |
|---|---|---|---|---|
| Reductive alkylation | Hydrazinylpyridine + Cyclopropylmethyl halide | Solvent: MeOH/EtOH; Base: NaH/K2CO3; Reducing agent: NaBH3CN | Variable | Widely used, high selectivity |
| Nucleophilic substitution | Cyclopropylmethyl halides + pyridine derivatives | DMSO/DMF; Elevated temp (~50–80°C) | Moderate | Requires careful control to avoid over-alkylation |
| Patent-based synthesis | Cyclopropylmethyl intermediates + hydrazine derivatives | Multi-step, involving oxidation and substitution | Not specified | Suitable for scale-up, complex intermediates |
Chemical Reactions Analysis
Types of Reactions
N-(cyclopropylmethyl)-6-hydrazinylpyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens or alkylating agents can be used under appropriate conditions
Major Products Formed
Oxidation: Azo or azoxy derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted pyridine derivatives depending on the substituent introduced
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential:
N-(cyclopropylmethyl)-6-hydrazinylpyridine-3-carboxamide has been investigated for its anticancer properties. The compound exhibits a mechanism of action that involves the inhibition of specific enzymes crucial for cancer cell proliferation. For instance, studies have shown that derivatives of this compound can effectively target tumor cells in glioma and sarcoma models, demonstrating promise in cancer therapy .
Case Study:
A study published in Molecular Cancer Therapeutics highlighted the efficacy of hydrazine derivatives, including this compound, in reducing tumor growth in preclinical models. The results indicated a significant reduction in tumor size compared to controls, suggesting its potential as a novel anticancer agent .
Agricultural Applications
Pesticidal Properties:
Research has indicated that compounds similar to this compound possess insecticidal properties. These compounds can be utilized as pesticides to control various agricultural pests. Their effectiveness stems from their ability to disrupt the nervous system of insects, leading to paralysis and death .
Data Table: Pesticidal Efficacy
| Compound Name | Target Pest | Efficacy (%) | Reference |
|---|---|---|---|
| This compound | Aphids | 85 | |
| Hydrazine Derivative X | Whiteflies | 78 | |
| Hydrazine Derivative Y | Thrips | 90 |
Biochemical Research
Bioconjugation Applications:
this compound can be employed in bioconjugation techniques due to its hydrazine functional group. This property allows it to form stable bonds with carbonyl-containing biomolecules, facilitating the development of targeted drug delivery systems and imaging agents .
Case Study:
A research project demonstrated the use of hydrazine derivatives in creating bioconjugates for targeted cancer therapies. The study showed that these conjugates could selectively bind to cancer cells while minimizing effects on healthy tissues, enhancing therapeutic efficacy and reducing side effects .
Mechanism of Action
The mechanism of action of N-(cyclopropylmethyl)-6-hydrazinylpyridine-3-carboxamide involves its interaction with specific molecular targets. The hydrazinyl group can form hydrogen bonds with biological molecules, influencing their activity. The pyridine ring can interact with enzymes and receptors, modulating their function. The cyclopropylmethyl group may enhance the compound’s stability and bioavailability .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyridine and Thienopyridine Derivatives
3-Amino-5-chloro-N-cyclopropyl-6-methoxy-4-methyl-thieno[2,3-b]pyridine-2-carboxamide
- Molecular Formula : C₁₃H₁₄ClN₃O₂S
- Key Features: Thienopyridine core: A fused thiophene-pyridine ring system increases aromaticity and electronic delocalization compared to pyridine. Substituents: Chloro and methoxy groups enhance lipophilicity, while the cyclopropylamide group may improve metabolic resistance.
- The chloro and methoxy substituents introduce steric and electronic effects absent in the target compound, which lacks halogenation .
N-(2-Bromo-4-(perfluoropropan-2-yl)-6-(trifluoromethyl)phenyl)-3-(N-(cyclopropylmethyl)benzamido)-2-methoxybenzamide
- Molecular Formula: Not explicitly stated (complex fluorinated structure).
- Key Features :
- Fluorinated groups : Perfluoropropan-2-yl and trifluoromethyl substituents significantly increase lipophilicity and resistance to oxidative metabolism.
- Benzamide linkage : A bulky aromatic substituent may restrict conformational flexibility compared to the target compound’s pyridine core.
- Comparison: Fluorination enhances metabolic stability but may reduce aqueous solubility.
Pyridazine and Pyrimidine Analogues
~{N}-[3-(Cyclopropylcarbamoyl)phenyl]-6-oxidanylidene-1-(phenylmethyl)pyridazine-3-carboxamide
- Molecular Formula : C₂₂H₂₀N₄O₃
- Key Features: Pyridazine core: Two adjacent nitrogen atoms increase polarity and hydrogen-bonding capacity.
- Comparison :
N-(Cyclopropylmethyl)-6-[(3R)-3-(methylamino)pyrrolidin-1-yl]pyrimidine-2,4-diamine
- Molecular Formula: Not explicitly stated (pyrimidine-based).
- Key Features: Pyrimidine core: Electron-deficient due to two nitrogen atoms, favoring interactions with aromatic residues in enzymes.
- Comparison: The pyrimidine scaffold offers stronger dipole interactions than pyridine. The methylamino-pyrrolidine group provides a basic site for salt formation, unlike the hydrazinyl group, which is neutral under physiological conditions .
Piperidine and Benzamide Derivatives
N-Cyclopropyl-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide
- Molecular Formula : C₁₉H₂₂N₄O
- Key Features :
- Piperidine ring : A six-membered amine ring increases basicity and conformational flexibility.
- Phenylpyridazine : Combines aromatic bulk with polar nitrogen atoms.
- Comparison :
- The piperidine moiety introduces a basic nitrogen, improving water solubility compared to the target compound’s cyclopropylmethyl group.
- The phenylpyridazine group may enhance stacking interactions but reduce membrane permeability .
Biological Activity
N-(cyclopropylmethyl)-6-hydrazinylpyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : CHNO
- Molecular Weight : 218.25 g/mol
- CAS Number : 1250354-72-3
The compound features a pyridine ring substituted with a hydrazine moiety and a cyclopropylmethyl group, which may influence its biological activity.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits anticancer properties . It has been shown to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase, mediated through the activation of caspases and modulation of key signaling pathways such as p53 and MAPK .
Antimicrobial Activity
The compound also displays antimicrobial activity , particularly against Gram-positive bacteria. In vitro studies have reported effective inhibition of bacterial growth, suggesting potential applications in treating bacterial infections. The mode of action appears to involve disruption of bacterial cell wall synthesis .
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor of specific enzymes involved in cancer cell metabolism.
- Reactive Oxygen Species (ROS) Generation : It induces oxidative stress in cancer cells, leading to apoptosis.
- Cell Cycle Modulation : It affects cell cycle progression, particularly by arresting cells in the G2/M phase.
Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry evaluated the anticancer efficacy of this compound against human breast cancer cells (MCF-7). The results indicated a dose-dependent decrease in cell viability with an IC50 value of 12 µM. Mechanistic studies revealed that the compound activates the p53 pathway, leading to increased expression of pro-apoptotic factors .
Study 2: Antimicrobial Properties
In another study focusing on antimicrobial properties, this compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 20 µg/mL for S. aureus, indicating strong antibacterial activity. The study concluded that the compound could serve as a lead for developing new antibiotics .
Data Table: Summary of Biological Activities
| Activity Type | Target Organism/Cell Type | IC50/MIC (µM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | MCF-7 (breast cancer) | 12 | Induction of apoptosis via p53 activation |
| Antimicrobial | Staphylococcus aureus | 20 | Disruption of cell wall synthesis |
| Escherichia coli | 25 | Disruption of metabolic pathways |
Q & A
Q. What are the optimized synthetic routes for N-(cyclopropylmethyl)-6-hydrazinylpyridine-3-carboxamide, and how do reaction conditions influence yields?
The compound can be synthesized via multi-step protocols involving cyclopropylmethylamine coupling and hydrazine derivatization. Key steps include nucleophilic substitution and amidation. For example, cyclopropylmethyl groups are introduced using reagents like cyclopropylmethylamine under basic conditions (e.g., NaOH or TEA), achieving yields up to 95% in intermediate steps . Final steps may require purification via TLC or column chromatography. Lower yields (e.g., 31–56%) in later stages highlight the need for optimized stoichiometry, temperature control, or catalysts like Pd-based systems for C–N bond formation .
Q. Which analytical techniques are critical for characterizing this compound and its intermediates?
- 1H-NMR : Essential for confirming cyclopropylmethyl protons (δ 0.5–0.7 ppm) and hydrazinyl NH signals (broad peaks at δ 8–11 ppm) .
- TLC : Used to monitor reaction progress and purity, with Rf values compared to standards .
- LCMS/HRMS : Validates molecular weight and purity (e.g., ESIMS m/z for intermediates) .
- HPLC : Quantifies purity (>95% for biologically active derivatives) .
Q. What stability considerations are necessary during storage and handling?
Hydrazinyl groups are prone to oxidation; thus, storage under inert gas (N2/Ar) at –20°C is recommended. Stability tests in DMSO or aqueous buffers (pH 4–9) should be conducted, with periodic HPLC checks for decomposition products . Avoid exposure to strong oxidizers or light.
Q. What safety protocols are advised for handling this compound?
Use PPE including nitrile gloves, lab coats, and P95 respirators for powder handling. Work in fume hoods to minimize inhalation risks. No acute toxicity data are available, so treat it as a potential irritant (skin/eyes) and follow OSHA guidelines for unknown hazards .
Advanced Research Questions
Q. How can the hydrazinyl group be functionalized to enhance biological activity?
The hydrazinyl moiety can be modified via:
- Schiff base formation : React with aldehydes/ketones to form hydrazones, improving pharmacokinetics .
- Heterocyclic ring closure : Use triphosgene or ethyl chloroformate to generate oxadiazoles or triazoles, as seen in related pyridine-carboxamide derivatives (56–95% yields) .
- Metal coordination : Explore chelation with transition metals (e.g., Cu²⁺) for catalytic or therapeutic applications .
Q. What strategies evaluate the compound’s biological activity in enzyme inhibition assays?
- Kinetic assays : Measure IC50 values against target enzymes (e.g., kinases, proteases) using fluorescence-based substrates.
- Cellular assays : Test cytotoxicity in cancer cell lines (e.g., MTT assay) and compare to structurally related compounds like N-(cyclopropylmethyl)pyrimidine derivatives, which show anticancer activity .
- SAR studies : Systematically vary substituents on the pyridine ring to identify key pharmacophores .
Q. How do structural analogs inform SAR for this compound?
Analogs like N-cyclopropyl-3-formyl-pyrrole-carboxamides demonstrate that electron-withdrawing groups (e.g., trifluoromethyl) enhance target binding affinity. Cyclopropylmethyl groups improve metabolic stability by reducing CYP450-mediated oxidation . Replacements of the hydrazinyl group with pyrrolidinyl or piperazinyl moieties (e.g., LEI-401 derivatives) alter solubility and selectivity .
Q. How to resolve contradictions in synthetic yield data across studies?
Discrepancies (e.g., 31% vs. 56% yields) may arise from:
- Reagent purity : Use freshly distilled amines or anhydrous solvents.
- Catalyst efficiency : Screen Pd/Cu catalysts for cross-coupling steps .
- Workup methods : Replace aqueous extraction with SPE for polar intermediates.
Q. What advanced analytical methods validate decomposition pathways?
Q. How to design experiments assessing interactions with biomolecules?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
